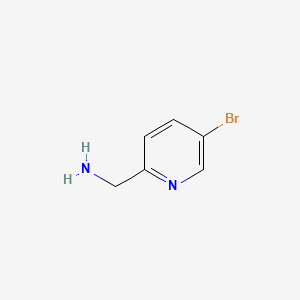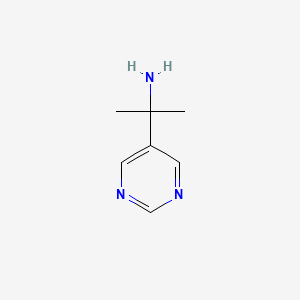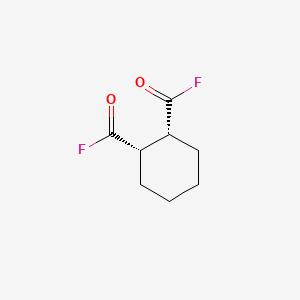
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL is a synthetic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is characterized by its unique structure, which includes valinamide and leucyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL typically involves the coupling of L-valinamide and L-leucine derivatives under specific reaction conditions. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL: shares structural similarities with other peptide compounds such as L-VALINAMIDE, L-LEUCYL-N, 3-METHYL and L-VALINAMIDE, L-LEUCYL-N, 3-ETHYL.
Uniqueness
The uniqueness of this compound lies in its specific combination of valinamide and leucyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
178933-95-4 |
|---|---|
Molecular Formula |
C13H27N3O2 |
Molecular Weight |
257.378 |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C13H27N3O2/c1-8(2)7-9(14)12(18)16(6)10(11(15)17)13(3,4)5/h8-10H,7,14H2,1-6H3,(H2,15,17)/t9-,10+/m0/s1 |
InChI Key |
VZSOCRHATSIWLV-VHSXEESVSA-N |
SMILES |
CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)



